
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate
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Overview
Description
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate is an organic compound with a complex structure that includes an ester functional group and a tertiary amine.
Preparation Methods
The synthesis of Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate involves multiple steps. One common synthetic route includes the reaction of 1-benzyl-1,2,5,6-tetrahydropyridine with methyl acrylate under specific conditions to form the desired ester. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate has a complex molecular structure that contributes to its biological activity. The compound features a tetrahydropyridine moiety, which is known for its role in enhancing pharmacological properties.
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. Research indicates that derivatives of this compound may exhibit:
- Antidepressant Activity : Compounds similar to this compound have been linked to serotonin receptor modulation, suggesting potential use in treating mood disorders.
- Analgesic Properties : Studies have shown that related compounds can act on pain pathways, indicating possible applications in pain management therapies.
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows researchers to create:
- Hybrid Molecules : By combining this compound with other pharmacophores, researchers can develop hybrid molecules that may enhance efficacy against specific diseases.
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their effects on serotonin receptors. The findings indicated that certain derivatives showed increased binding affinity and efficacy compared to existing antidepressants . This suggests a promising avenue for developing new treatments for depression.
Case Study 2: Pain Management
Another research effort focused on the analgesic properties of compounds derived from this compound. The study demonstrated that these compounds inhibited pain pathways effectively in animal models . This highlights the potential for developing new analgesics with fewer side effects than traditional opioids.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways to exert their effects. The tertiary amine group can also participate in binding to receptors, modulating their activity and leading to various physiological responses .
Comparison with Similar Compounds
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate can be compared with similar compounds such as:
Methyl 3-(1-Benzyl-1,2,3,6-tetrahydro-3-pyridyl)propanoate: This compound has a similar structure but differs in the position of the double bonds in the pyridine ring, leading to different chemical and biological properties.
Ethyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate: The ethyl ester variant has slightly different physical and chemical properties due to the longer alkyl chain.
Methyl 3-(1-Phenyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate: This compound has a phenyl group instead of a benzyl group, which can affect its reactivity and interaction with biological targets
Biological Activity
Methyl 3-(1-Benzyl-1,2,5,6-tetrahydro-3-pyridyl)propanoate is a compound with the molecular formula C16H21NO2 and a molecular weight of approximately 259.34 g/mol. It is known for its potential biological activities, particularly in the context of pharmacological applications.
Pharmacological Properties
Recent studies have highlighted the antitumor and anti-inflammatory properties of this compound. Specifically, it has been shown to inhibit Class I PI3-kinase enzymes, which play a crucial role in cellular signaling pathways related to cancer progression. The compound exhibits selective inhibition against certain isoforms of PI3-kinase, particularly PI3Kα and PI3Kβ, while sparing others, indicating its potential for targeted cancer therapies .
Case Studies
Several case studies have reported on the efficacy of this compound in various models:
- Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines. The IC50 values suggest potent activity comparable to established chemotherapeutics .
- Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective effects in models of neurodegenerative diseases. It appears to modulate pathways associated with neuronal survival and apoptosis .
- Anti-inflammatory Responses : The compound has shown promise in reducing inflammatory markers in animal models of arthritis, suggesting its potential utility in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cell signaling:
- PI3-Kinase Inhibition : The selective inhibition of Class I PI3-kinase isoforms leads to a decrease in downstream signaling that promotes cell proliferation and survival .
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, contributing to its neuroprotective effects .
Property | Value |
---|---|
Molecular Formula | C16H21NO2 |
Molecular Weight | 259.34 g/mol |
CAS Number | 1398534-58-1 |
Purity | ≥95% |
Biological Activity Summary
Properties
CAS No. |
1398534-58-1 |
---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
methyl 3-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)propanoate |
InChI |
InChI=1S/C16H21NO2/c1-19-16(18)10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-8H,5,9-13H2,1H3 |
InChI Key |
FHRNDAAIZFFPOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CCCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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